molecular formula C18H23N3O3S B11320125 6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

Cat. No.: B11320125
M. Wt: 361.5 g/mol
InChI Key: JEUASCUNKAAXGR-UHFFFAOYSA-N
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Description

6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

3-methyl-5-[[4-(2-methylpiperidin-1-yl)sulfonylphenyl]methyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H23N3O3S/c1-13-11-16(18(22)20-19-13)12-15-6-8-17(9-7-15)25(23,24)21-10-4-3-5-14(21)2/h6-9,11,14H,3-5,10,12H2,1-2H3,(H,20,22)

InChI Key

JEUASCUNKAAXGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C

Origin of Product

United States

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